molecular formula C18H20N2O2 B6811478 N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide

Cat. No.: B6811478
M. Wt: 296.4 g/mol
InChI Key: SOVMVENMXVVQJM-UHFFFAOYSA-N
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Description

N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds

Properties

IUPAC Name

N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O2/c1-11-4-6-15-14(10-11)5-7-16(22-15)18(21)20-17-12(2)8-9-19-13(17)3/h4,6,8-10,16H,5,7H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOVMVENMXVVQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(CC2)C(=O)NC3=C(C=CN=C3C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving 2,4-dimethylpyridine and appropriate aldehydes or ketones.

    Chromene Ring Formation: The chromene ring is formed via a cyclization reaction, often using a base-catalyzed intramolecular reaction.

    Amide Bond Formation: The final step involves coupling the pyridine and chromene rings through an amide bond formation, typically using reagents like carbodiimides or coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Pharmacology: The compound is investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Its unique chemical properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biological pathways. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylpyridin-3-yl)-6-methyl-3,4-dihydro-2H-chromene-2-carboxamide: can be compared with other pyridine and chromene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its fused heterocyclic structure, which imparts distinct chemical and biological properties

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